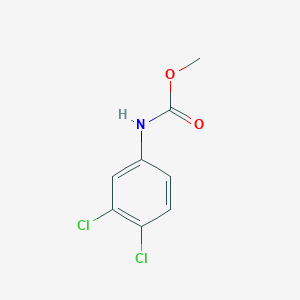
Swep
概要
説明
SWEP is a company that optimizes the use of energy, material, and space in heating and cooling systems . They contribute to a comfortable and sustainable life for people around the world, and a competitive edge for their customers . This compound is a world-leading supplier of brazed plate heat exchangers for HVAC and industrial applications . They design their products to make the most efficient use of energy, material, and space .
Synthesis Analysis
This compound has developed a unique software for advanced heat exchange calculations . This software handles single-phase, condenser, evaporator, cascade calculations, and two-stage applications .
Chemical Reactions Analysis
This compound is transformed by Comamonas sp. SWP-3 to the intermediate 3,4-dichloroaniline (3,4-DCA), after which 3,4-DCA is mineralized by Alicycliphilus sp. PH-34 . An amidase gene, designated as ppa, responsible for the transformation of this compound into 3,4-DCA was cloned from strain SWP-3 .
Physical and Chemical Properties Analysis
The cured this compound coating exhibited good physical and thermal resistance properties . In particular, the chemical resistance analysis, EIS and potentiodynamic polarization test revealed that the this compound coating provided better corrosion resistance for metal substances than a traditional two-component waterborne epoxy resin .
科学的研究の応用
Ethical Principles in Scientific Publishing
- Ethical Dilemmas in Science Editing and Publishing : The SWEP 2018 seminar focused on the importance of ethics in scientific work, emphasizing creativity, honesty, trust, and adherence to ethical principles for writing scientific papers, especially in biomedical research involving human subjects (Masic et al., 2018).
Renewable Energy
- Sea Wave Electric Power System (SWEPS) : This method combines sea wave power and air-driven turbines to generate electrical energy. SWEPS uses sea wave power to compress air, driving a high-speed air operated turbogenerator (Whitehead & Cazel, 1971).
Material Science
- Self-Curing Waterborne Epoxy Resin Coating : A self-curing waterborne epoxy resin (this compound) demonstrated good corrosion resistance. It was synthesized without any curing agents and showed significant improvements in water, acid, and alkaline resistance compared to traditional coatings (Tang et al., 2019).
Physics
- Two-Nucleon Solitary Wave Exchange Potentials (SWEPs) : SWEPs, derived from nonlinear quantum field theory, were presented as realistic potentials with minimal parameters, resembling Reid SC potentials and reproducing high-quality phase shifts and deuteron parameters (Sebhatu, 1994).
Education and Training
- Estimating Measurement Error in this compound Assessment : A study focused on estimating measurement error in University Students’ Work Experience Programme (this compound) assessment using generalizability theory, highlighting the need for quality engineering education through a transdisciplinary approach (Oladele, 2022).
Space Science
- Solar Wind Electron Proton Alpha Monitor (SWEPAM) : The SWEPAM experiment provided bulk solar wind observations for the Advanced Composition Explorer (ACE), offering insights into solar wind phenomena and interplanetary shocks (Mccomas et al., 1998).
Transdisciplinary Approaches
- This compound in Engineering Training : The study emphasized the importance of transdisciplinary approaches in engineering training, using generalizability theory to analyze assessment designs and measurement error in this compound scores (Oladele, 2022).
Mechanical Engineering
- Inclination Effects on Heat Exchangers : A study on the performance of a compact brazed plate heat exchanger (this compound B15 × 36) as an R-22 evaporator and condenser, examining the effects of tilting on heat transfer and pressure drop (Kedzierski, 1995).
作用機序
Target of Action
SWEP, also known as methyl N-(3,4-dichlorophenyl) carbamate, is a carbamate herbicide . Its primary target is the metabolic processes and cell division at the growth point of weeds . This interference with the metabolic processes and inhibition of cell division is what makes this compound an effective herbicide .
Mode of Action
This compound’s mode of action involves interfering with the metabolic processes and inhibiting cell division at the growth point of weeds . This disruption of the normal metabolic processes and cell division leads to the death of the weeds .
Biochemical Pathways
This compound is degraded in soil mainly by microbial activity . A consortium consisting of two bacterial strains, Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34, has been shown to be capable of mineralizing this compound . This compound is first transformed by Comamonas sp. SWP-3 to the intermediate 3,4-dichloroaniline (3,4-DCA), after which 3,4-DCA is mineralized by Alicycliphilus sp. PH-34 .
Pharmacokinetics
It is known that this compound residues in soil and water can cause environmental pollution and accumulate through the food chain, posing a threat to human health .
Result of Action
The result of this compound’s action is the death of weeds. By interfering with metabolic processes and inhibiting cell division at the growth point, this compound effectively kills weeds .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the presence of this compound residues in soil and water can lead to environmental pollution . Additionally, microbial activity in the soil plays a significant role in the degradation of this compound .
Safety and Hazards
将来の方向性
Driven by the European energy crisis and the global energy transition, SWEP is addressing the intensified demand for energy-saving solutions by further investments to deliver brazed plate heat exchangers around the world . They are also investing in a new R&D Center to enhance innovation . These investments will enable this compound to continue to deliver world-class solutions to their customers, drive efficiencies, and support the path toward carbon neutrality and a sustainable future .
生化学分析
Biochemical Properties
SWEP is involved in biochemical reactions that lead to the death of weeds. It is transformed by the bacterial strain Comamonas sp. SWP-3 into the intermediate 3,4-dichloroaniline (3,4-DCA), which is then mineralized by another bacterial strain, Alicycliphilus sp. PH-34 . An amidase gene, designated as ppa, is responsible for the transformation of this compound into 3,4-DCA .
Cellular Effects
This compound interferes with metabolic processes and inhibits cell division at the growth point This leads to the death of the weed cells
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into 3,4-DCA by the action of the amidase enzyme Ppa . This enzyme efficiently hydrolyzes this compound and a number of other structural analogues . The key catalytic sites for Ppa in the conversion of this compound have been identified as Gly449 and Val266 .
Temporal Effects in Laboratory Settings
It is known that this compound is degraded in soil mainly by microbial activity
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the death of weeds. It is transformed into 3,4-DCA, which is then mineralized . The enzymes involved in this pathway include the amidase Ppa .
特性
IUPAC Name |
methyl N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZQBERUBLYCEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042437 | |
| Record name | Swep | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
| Record name | Swep | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7284 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 110-113 °C /Technical/ | |
| Record name | SWEP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1770 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; INSOL IN KEROSENE; IN ACETONE 46% & DIISOBUTYL KETONE 19%; IN DIMETHYLFORMAMIDE 64% & ISOPHORONE 33%; IN XYLENE LESS THAN 2.5%, Insoluble in water and kerosene; soluble in acetone and dimethylformamide, In water, 50 mg/L at 25 °C /Estimated/ | |
| Record name | SWEP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1770 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00139 [mmHg], 1.4X10-3 mm Hg at 25 °C /Estimated/ | |
| Record name | Swep | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7284 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SWEP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1770 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALS | |
CAS No. |
1918-18-9 | |
| Record name | Methyl N-(3,4-dichlorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Swep [ANSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Swep | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SWEP.;methyl 3,4-dichlorophenylcarbanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0988TW71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SWEP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1770 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
113 °C | |
| Record name | SWEP | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1770 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

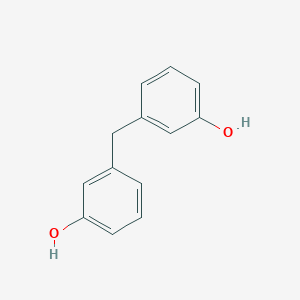
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
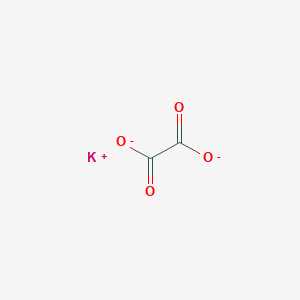
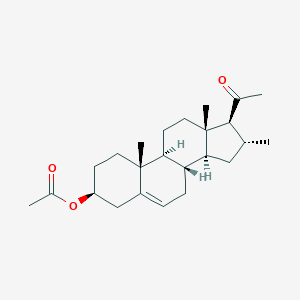


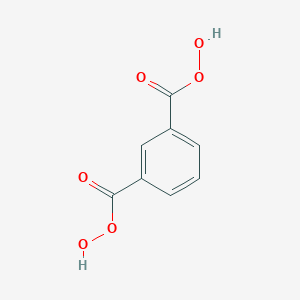


![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![2-fluoro-7-methylbenzo[a]anthracene](/img/structure/B167556.png)
